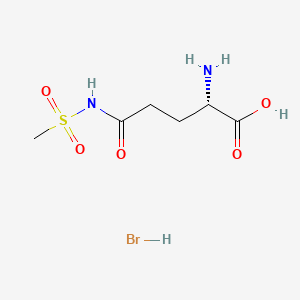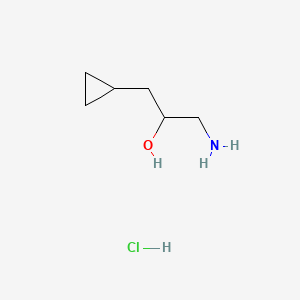
1-Amino-3-cyclopropylpropan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-cyclopropylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO It is a hydrochloride salt form of 1-amino-3-cyclopropylpropan-2-ol, which is a cyclopropyl derivative of amino alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-cyclopropylpropan-2-ol hydrochloride typically involves the reaction of cyclopropylcarbinol with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-cyclopropylpropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form cyclopropylpropanol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oximes, nitriles, cyclopropylpropanol derivatives, and various substituted amino alcohols.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-cyclopropylpropan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-amino-3-cyclopropylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor interactions.
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-cyclopropylpropan-1-ol hydrochloride: Similar in structure but differs in the position of the amino and hydroxyl groups.
2-Amino-3-cyclopropylpropan-1-ol hydrochloride: Another positional isomer with different chemical properties.
Uniqueness: 1-Amino-3-cyclopropylpropan-2-ol hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its cyclopropyl group provides rigidity to the molecule, influencing its interactions with other compounds and making it a valuable tool in research and industrial applications.
Eigenschaften
Molekularformel |
C6H14ClNO |
|---|---|
Molekulargewicht |
151.63 g/mol |
IUPAC-Name |
1-amino-3-cyclopropylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-6(8)3-5-1-2-5;/h5-6,8H,1-4,7H2;1H |
InChI-Schlüssel |
IAWKVBYQRUIJDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC(CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


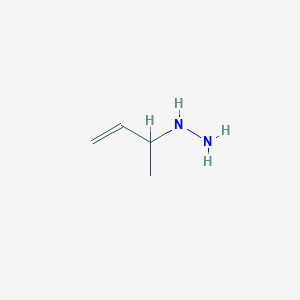
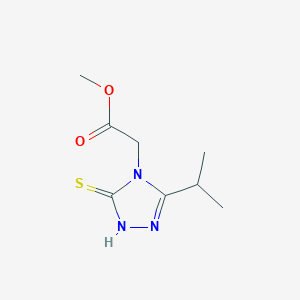
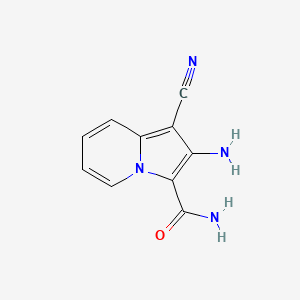
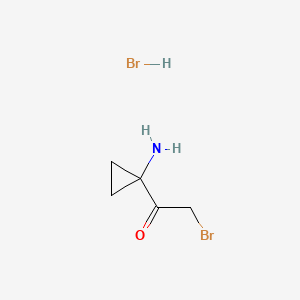
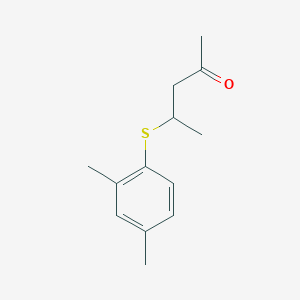

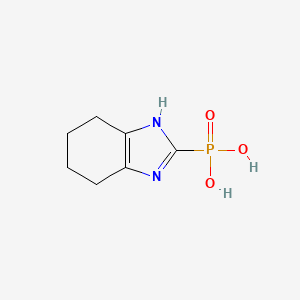
![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13496206.png)
![4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile](/img/structure/B13496207.png)
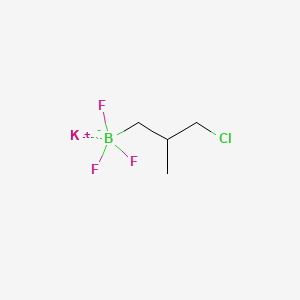
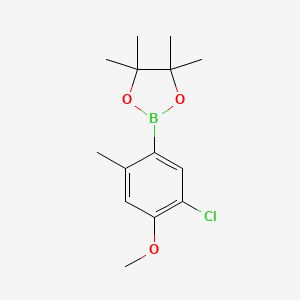
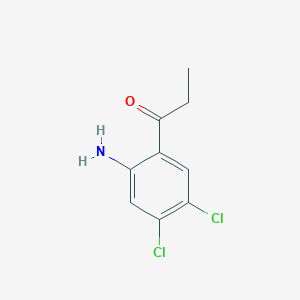
amino}-4-phenylbutanoic acid](/img/structure/B13496234.png)
